2-Hydroxypropyl 16-methylheptadecanoate is a chemical compound with the molecular formula . It is categorized as an ester, specifically a derivative of heptadecanoic acid. The compound features a hydroxypropyl group attached to the carboxylic acid moiety of 16-methylheptadecanoate, which contributes to its unique properties and potential applications in various fields.
This compound can be found in various chemical databases, including PubChem, where it is listed under the InChI Key OWRMXHRUFYLLQP-UHFFFAOYSA-N. It falls under the broader classification of esters, which are commonly used in the production of surfactants, emulsifiers, and other industrial chemicals. Its synthesis and applications are of interest in both academic and industrial research contexts.
The synthesis of 2-hydroxypropyl 16-methylheptadecanoate typically involves an esterification reaction between 16-methylheptadecanoic acid and a hydroxypropyl alcohol.
The molecular structure of 2-hydroxypropyl 16-methylheptadecanoate can be represented using various notations:
InChI=1S/C60H116O8/c1-53(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-58(62)66-50-56(61)49-65-51-57(68-60(64)48-42-36-30-24-18-12-9-15-21-27-33-39-45-55(5)6)52-67-59(63)47-41-35-29-23-17-11-8-14-20-26-32-38-44-54(3)4/h53–57,61H,7–52H2,1–6H32-Hydroxypropyl 16-methylheptadecanoate primarily undergoes esterification reactions. It is relatively stable under normal conditions but can participate in hydrolysis reactions if exposed to water in the presence of an acid or base.
The mechanism of action for 2-hydroxypropyl 16-methylheptadecanoate involves its interaction with biological systems, particularly as an emulsifier or surfactant.
Relevant data from PubChem indicates that this compound has a high molecular weight (approximately 1000 g/mol), reflecting its complex structure.
2-Hydroxypropyl 16-methylheptadecanoate has several scientific uses:
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7